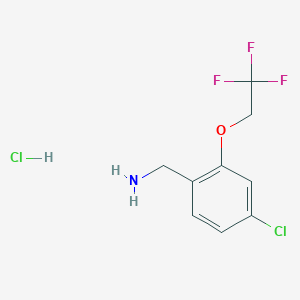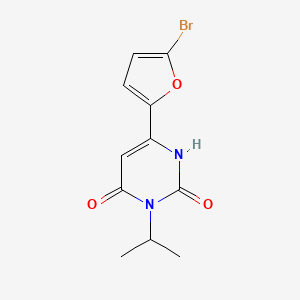
4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride
Übersicht
Beschreibung
“4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride” is a chemical compound with the molecular formula C9H9ClF3NO · HCl . It is used as a laboratory chemical and in the synthesis of other substances .
Molecular Structure Analysis
The molecular weight of “this compound” is 276.08 g/mol . The compound includes elements such as carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 208-214 °C . It is slightly soluble in DMSO, methanol, and water . The LogP value, which indicates its solubility in water and oil, is 2.692 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Research has been conducted on compounds with structural similarities or related chemical functionalities, offering insights into synthesis routes and chemical behavior. For example, the synthesis and characterization of chloro- and trifluoroethoxy-substituted compounds have been explored to understand their chemical properties and potential applications in various fields, including pharmaceuticals and material science. These studies provide a foundation for the synthesis of complex molecules and materials with specific desired properties, such as enhanced stability, reactivity, or biological activity (Qian et al., 1994).
Application in Polymer and Material Science
The development of new materials, especially polymers and resins containing benzylamine residues, highlights the compound's relevance in material science. These materials are designed for specific functionalities, including potential applications as substrates for enzymatic reactions or as components in advanced material systems. The synthesis of monomers and polymers incorporating benzylamine structures demonstrates the versatility and applicability of these compounds in creating novel materials with unique properties (Bertini et al., 1999).
Exploration in Catalysis and Chemical Reactions
Research on benzylamine-supported platinum(IV) complexes has shown significant potential in catalysis, particularly in anticancer activity and DNA binding studies. These complexes exhibit promising applications in medicinal chemistry and drug development, demonstrating the compound's versatility beyond traditional synthetic applications. The study of these complexes' structure–activity relationships provides insights into their mechanism of action and potential uses in creating more effective therapeutic agents (Ameta et al., 2013).
Contributions to Synthetic Methodology
The compound and its derivatives have also been used to develop new synthetic methodologies, such as the one-pot synthesis of functionalized benzo[c]coumarins. This highlights the role of trifluoroethoxy and benzylamine functionalities in facilitating complex chemical transformations, contributing to the advancement of synthetic organic chemistry and the development of new compounds with potential applications in pharmaceuticals and materials science (Sosnovskikh et al., 2016).
Safety and Hazards
“4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride” may cause an allergic skin reaction and serious eye damage . Precautions should be taken to avoid breathing dust and contact with skin or eyes . Contaminated work clothing should not be allowed out of the workplace . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .
Eigenschaften
IUPAC Name |
[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13;/h1-3H,4-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHFZZNECMZJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484139.png)







![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine](/img/structure/B1484152.png)


